molecular formula C19H20O2 B2803252 1,7-Diphenyl-5-hydroxy-1-heptene-3-one CAS No. 24192-00-5

1,7-Diphenyl-5-hydroxy-1-heptene-3-one

Cat. No. B2803252
CAS RN: 24192-00-5
M. Wt: 280.367
InChI Key: OUAINJWTDRNZIJ-ACCUITESSA-N
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Description

1,7-Diphenyl-5-hydroxy-1-heptene-3-one, also known as DPH, is a synthetic compound that belongs to the chalcone family of compounds, which are known for their diverse range of biological activities. It has a molecular formula of C19H20O2 .


Molecular Structure Analysis

The molecular structure of 1,7-Diphenyl-5-hydroxy-1-heptene-3-one consists of 19 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

1,7-Diphenyl-5-hydroxy-1-heptene-3-one has been found to exhibit biological activity. It inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, and reduces the levels of reactive oxygen species. It also induces apoptosis in cancer cells and inhibits the growth of tumors in animal models.


Physical And Chemical Properties Analysis

1,7-Diphenyl-5-hydroxy-1-heptene-3-one has a density of 1.1±0.1 g/cm3, a boiling point of 480.8±40.0 °C at 760 mmHg, and a flash point of 204.2±19.9 °C . It has a molar refractivity of 86.7±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 252.1±3.0 cm3 .

Future Directions

There are several future directions for research on 1,7-Diphenyl-5-hydroxy-1-heptene-3-one. One area of research could focus on elucidating the mechanism of action of 1,7-Diphenyl-5-hydroxy-1-heptene-3-one. Another area could be the exploration of its potential use in overcoming multidrug resistance in leukemic cells .

properties

IUPAC Name

(E)-5-hydroxy-1,7-diphenylhept-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,19,21H,12,14-15H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAINJWTDRNZIJ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(CC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347061
Record name (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Diphenyl-5-hydroxy-1-heptene-3-one

CAS RN

24192-00-5
Record name (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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